REACTION_SMILES
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[C:12]([O:13][c:15]1[c:16]([O:17][C:18](=[O:19])[CH3:20])[c:21]([I:22])[cH:23][cH:24][cH:25]1)(=[O:14])[CH3:26].[C:39](#[N:40])[CH3:41].[CH2:1]([C:2]#[CH:3])[CH:4]1[CH2:5][CH2:6][CH:7]([CH2:10][OH:11])[CH2:8][CH2:9]1.[CH3:27][C:28]1([CH3:37])[N:29]([O:30])[C:31]([CH3:32])([CH3:33])[CH2:34][CH2:35][CH2:36]1.[OH2:38]>>[CH2:1]([C:2]#[CH:3])[CH:4]1[CH2:5][CH2:6][CH:7]([C:10](=[O:11])[OH:14])[CH2:8][CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Oc1cccc(I)c1OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCC1CCC(CO)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CCCC(C)(C)N1O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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C#CCC1CCC(C(=O)O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |